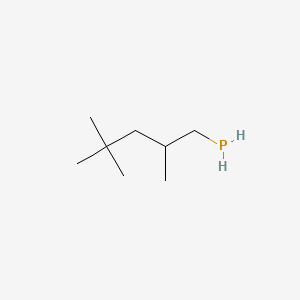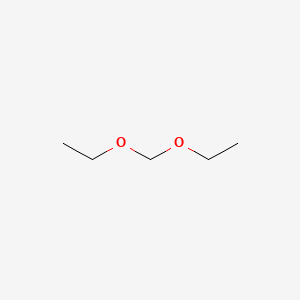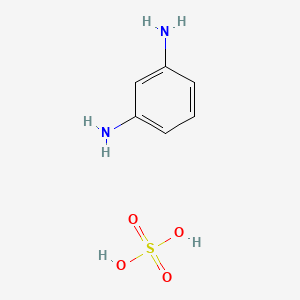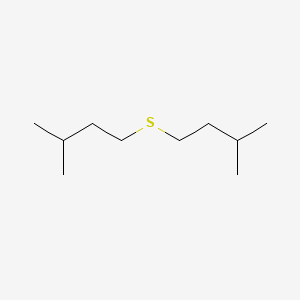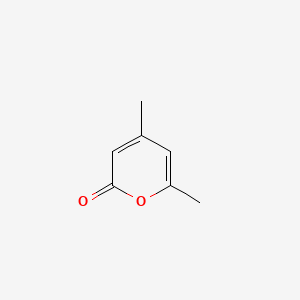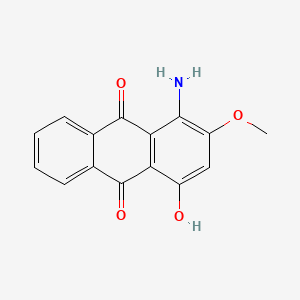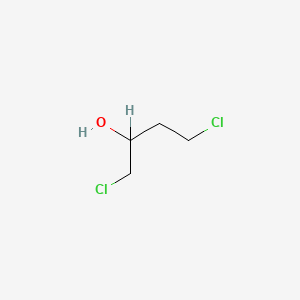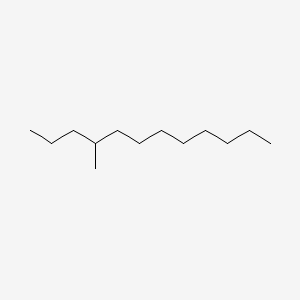
4-甲基十二烷
描述
4-Methyldodecane is a chemical compound with the molecular formula C13H28 . It has a molecular weight of 184.3614 .
Molecular Structure Analysis
The molecular structure of 4-Methyldodecane can be represented by the InChI string:InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
科学研究应用
生物医学研究
在生物医学研究领域,已经研究了4-甲基十二烷的潜在生物学功能。Kojima等人(2001年)进行了一项重要研究,探讨了急性心肌梗死患者血浆中Syndecan-4的水平,在那里他们发现Syndecan-4显著升高,表明其在组织修复和对缺血心脏组织的反应中的重要性(Kojima et al., 2001)。
微生物学和遗传工程
Yim等人(2011年)对大肠杆菌进行了代谢工程研究,直接生产1,4-丁二醇,这是聚合物生产中一种有价值的化学品。他们证明了从可再生碳水化合物原料生产这种化学品的可行性,这对可持续化学品生产有重要影响(Yim et al., 2011)。
癌症研究
Tazehkand等人(2017年)进行了有关4-甲基咪唑的抗癌和抗氧化效应的研究。他们发现了显著的抗癌和抗氧化效应,为潜在的治疗应用提供了见解(Tazehkand et al., 2017)。
分子光谱学
Tugarinov等人(2005年)利用甲基-TROSY探索了高分辨率的四维1H-13C NOE光谱。这种技术在理解分子结构方面具有广泛的应用,特别是在大型生物分子中(Tugarinov et al., 2005)。
毒理学和公共卫生
Chan等人(2007年)对大鼠和小鼠中4-甲基咪唑的毒性和致癌性进行了研究。他们的发现对了解与暴露于这种化合物相关的潜在健康风险至关重要(Chan et al., 2007)。
材料科学与工程
Ghule等人(2021年)研究了聚-4-甲基-1-戊烯在能量存储应用中的用途。他们的研究有助于开发用于电容器和其他能量存储设备的新材料(Ghule et al., 2021)。
安全和危害
According to the safety data sheet, 4-Methyldodecane is classified as an aspiration hazard (Category 1) . If swallowed, it may be fatal as it can enter airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, do not induce vomiting and seek immediate medical attention .
作用机制
Mode of Action
Alkanes are generally hydrophobic and can interact with lipid bilayers and other hydrophobic regions within biological systems .
Pharmacokinetics
Once absorbed, it may distribute into adipose tissue due to its lipophilic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyldodecane. For instance, temperature and pressure can affect the physical state of 4-Methyldodecane, potentially influencing its interactions within biological systems .
属性
IUPAC Name |
4-methyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTXSMATBUWDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058638 | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyldodecane | |
CAS RN |
6117-97-1 | |
| Record name | Dodecane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane, 4-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 4-methyldodecane influence the thermal stability of fuels like RP-2?
A1: Research indicates that adding 25% by mass of 4-methyldodecane to RP-2 can impact its thermal stability []. The exact nature of this impact, whether it improves or hinders stability, would require further analysis of the decomposition kinetics data presented in the research paper.
Q2: Can 4-methyldodecane be used to differentiate between various types of polyethylene?
A2: Yes, the presence and relative amount of 4-methyldodecane, alongside other short methyl-branched isoalkanes like 5-methyldodecane, 2-methyldodecane, and 3-methyldodecane, can be used to characterize different polyethylene types []. These branched alkanes are generated during the pyrolysis hydrogenation of polyethylene and their specific ratios are indicative of the original polymer's microstructure. For instance, high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE) will exhibit different relative amounts of these isoalkanes after pyrolysis hydrogenation gas chromatography/mass spectrometry (Py-H-GC/MS) analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



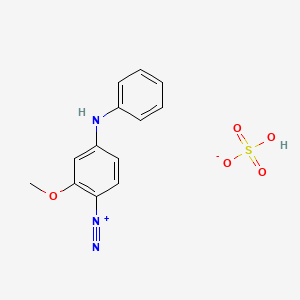

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
